![molecular formula C9H11ClN2 B2918547 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 2306269-27-0](/img/structure/B2918547.png)

4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

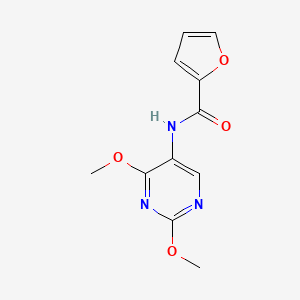

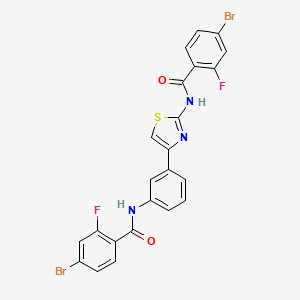

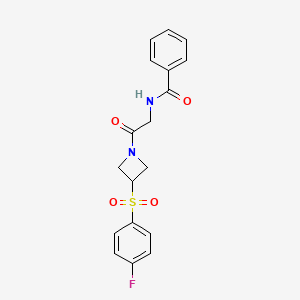

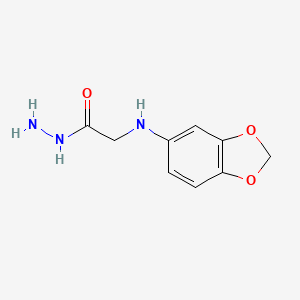

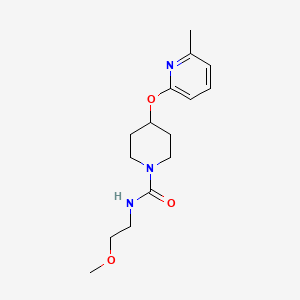

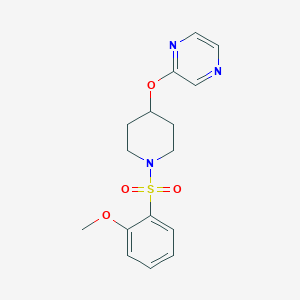

“4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound that belongs to the class of pyrrolopyridine derivatives . Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are known for their broad spectrum of pharmacological properties .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

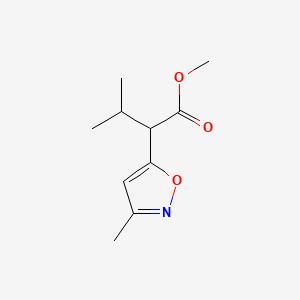

The molecular structure of “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . These techniques provide information about the chemical environment of the atoms in the molecule and the functional groups present .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be studied in the context of its reactivity and its role as a reactant or product in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be analyzed based on its molecular structure and the nature of its functional groups .Scientific Research Applications

Molecular Conformation and Biological Activity

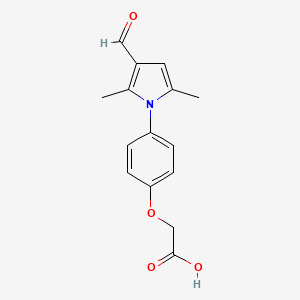

The conformational analysis and intramolecular hydrogen bonding effects play a significant role in determining the biological activity of pyrrole dicarboxylates, closely related to 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. For instance, dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, with chlorine atom substituted at different positions on the pyridine ring, exhibit a wide range of biological properties. The 3-chloro analog is both a post-emergence and pre-emergence herbicide, while others show varied herbicidal activities based on their molecular conformations. This highlights the importance of molecular modeling and conformational analysis in designing compounds with desired biological activities (Andrea et al., 1990).

Synthesis and Reactivity

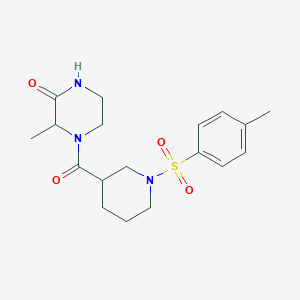

The synthesis and reactivity of related pyridine derivatives under various conditions have been extensively studied. For instance, the reaction between pyridine derivatives and dichloromethane (DCM) forms methylenebispyridinium dichloride compounds under ambient conditions, indicating the potential for diverse synthetic applications and highlighting the chemical reactivity of such compounds (Rudine et al., 2010). Furthermore, efficient synthesis routes for 4-substituted 7-azaindole derivatives through simple nucleophilic displacement have been developed, showcasing the versatility of chloro- and dichloro-1H-pyrrolo[2,3-b]pyridines as building blocks (Figueroa‐Pérez et al., 2006).

Catalysis

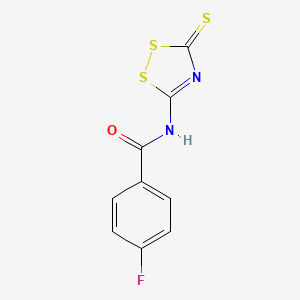

The role of pyridine derivatives in catalysis has been explored, with 4-(N,N-Dimethylamino)pyridine hydrochloride being used as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. This not only demonstrates the potential of these compounds in facilitating organic transformations but also highlights their utility in developing more sustainable chemical processes (Liu et al., 2014).

Charge Density and Electronic Structure

The charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a compound structurally related to 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, have been studied through high-resolution X-ray diffraction and density functional theory (DFT). These studies provide insights into the bonding scheme within the molecule and the nature of intermolecular interactions, which are crucial for understanding the reactivity and properties of such compounds (Hazra et al., 2012).

Mechanism of Action

Target of Action

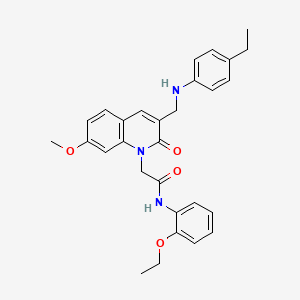

Similar compounds, such as pyrrolo[3,4-c]pyridine derivatives, have been studied for their broad spectrum of pharmacological properties . These compounds have been investigated as analgesic and sedative agents, and for their potential to treat diseases of the nervous and immune systems .

Mode of Action

It’s known that similar compounds can interact with their targets to induce a variety of biological responses . For instance, some derivatives have shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Biochemical Pathways

Related compounds have been found to influence a variety of pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects .

Action Environment

It’s known that such factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-9(2)5-12-6-3-4-11-8(10)7(6)9/h3-4,12H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEDKZNTARHLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C(=NC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)

![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)